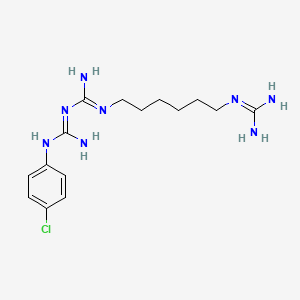
リエンシニン過塩素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
liensinine 過塩素酸塩は、レンコンの種子胚から抽出されたイソキノリンアルカロイドです。 抗がん作用を含む様々な薬理作用を示すことが示されています . この化合物は、がん細胞の増殖を阻害し、アポトーシスを誘導する能力で知られています .
科学的研究の応用
Liensinine Perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential use in treating various types of cancer, including colorectal cancer and gallbladder cancer
Industry: Used in the development of new therapeutic agents and drugs.
作用機序
生化学分析
Biochemical Properties
Liensinine Perchlorate interacts with various enzymes and proteins, causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . The nature of these interactions is largely due to the activation of the JNK signaling pathway .
Cellular Effects
Liensinine Perchlorate has a profound effect on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Liensinine Perchlorate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the JNK signaling pathway .
Temporal Effects in Laboratory Settings
Over time, Liensinine Perchlorate has been observed to cause cell cycle arrest, mitochondrial dysfunction, and apoptosis in CRC cells . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Liensinine Perchlorate vary with different dosages . It has been found to markedly suppress the growth of CRC tumor xenografts in nude mice .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
準備方法
合成経路と反応条件
liensinine 過塩素酸塩は、イソキノリンアルカロイドを含む一連の化学反応を通じて合成できます。 調製と精製方法は、レンコンの種子胚から化合物を抽出することを含みます . このプロセスは、従来の方法と比較して、よりシンプルで、より便利で、より効率的です .
工業生産方法
liensinine 過塩素酸塩の工業生産には、大規模な抽出と精製プロセスが含まれます。 これらの方法は、化合物の高収率と純度を確保するように設計されており、様々な科学的および医学的用途に適しています .
化学反応の分析
反応の種類
liensinine 過塩素酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、化合物の酸素添加または水素除去を含む。
還元: この反応は、化合物の水素添加または酸素除去を含む。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、制御された条件下で実行され、所望の生成物が形成されるようにします .
生成される主な生成物
これらの反応から生成される主な生成物には、様々な薬理作用と用途を持つ liensinine 過塩素酸塩の様々な誘導体があります .
科学研究への応用
liensinine 過塩素酸塩は、次のような幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
イソ liensinine: 同様の薬理作用を持つもう1つのイソキノリンアルカロイド.
ネフェリン: 抗がん作用と抗炎症作用で知られている.
ダウリソリン: 抗不整脈や降圧作用など、同様の生物活性を示す.
独自性
liensinine 過塩素酸塩は、その特定の作用機序と、がん細胞の増殖と生存に関与する複数のシグナル伝達経路を阻害する能力によりユニークです . これにより、新しい治療薬や薬物の開発のための有望な候補となっています。
特性
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-XBPPRYKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?
A1: Research indicates that Liensinine Perchlorate exerts its anticancer effects against colorectal cancer cells through several mechanisms:
- Induction of Apoptosis: Liensinine Perchlorate has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []
- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []
- JNK Pathway Activation: Liensinine Perchlorate activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []
Q2: Does Liensinine Perchlorate demonstrate selective toxicity towards cancer cells?
A2: A study observed that Liensinine Perchlorate exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.
Q3: What is the significance of the total synthesis of Liensinine Perchlorate?
A3: The successful total synthesis of Liensinine Perchlorate [] is significant for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)

